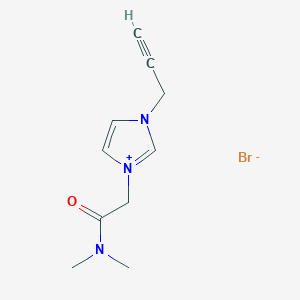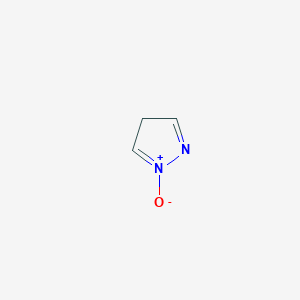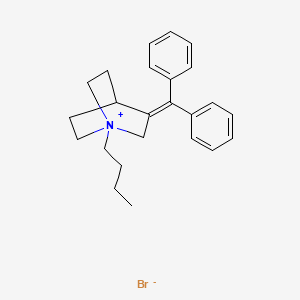![molecular formula C27H25FN2O5 B12638739 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and various substituted benzaldehydes. Common synthetic routes may involve:
Condensation Reactions: Combining isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the desired tetrahydro structure.
Hydroxylation: Introducing the N-hydroxy group through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted isoquinoline derivatives with potential biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Isoquinoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Phenyl Substituted Compounds: Compounds with similar phenyl substituents.
Hydroxy Substituted Compounds: Compounds with similar N-hydroxy groups.
Uniqueness
The uniqueness of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C27H25FN2O5 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C27H25FN2O5/c1-34-23-10-7-19(25(15-23)35-2)14-24(18-5-8-22(28)9-6-18)27(32)30-12-11-17-3-4-20(26(31)29-33)13-21(17)16-30/h3-10,13-15,33H,11-12,16H2,1-2H3,(H,29,31) |
InChIキー |
XDJXADSPEOZUTL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=C(C=C4)C(=O)NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
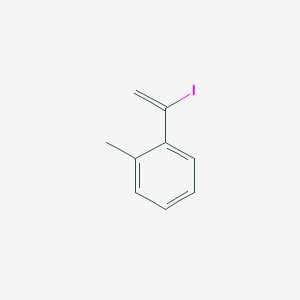

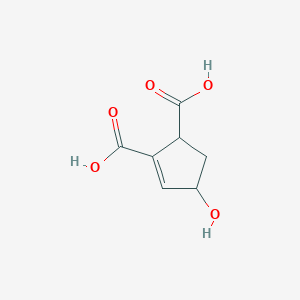
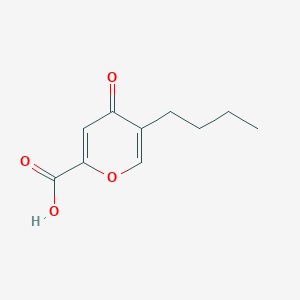
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
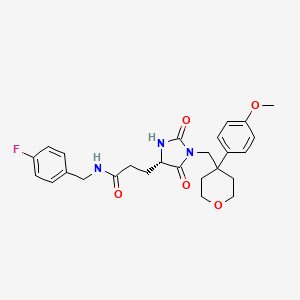

![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

